molecular formula C102H166F3N25O30S2 B12407583 H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH.TFA

H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH.TFA

Cat. No.: B12407583
M. Wt: 2343.7 g/mol
InChI Key: ZUUMVBJBVRYSBZ-LNMZZIPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH.TFA is a peptide sequence composed of 19 amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: Cleavage of the peptide from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The peptide H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH.TFA can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

The peptide H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH.TFA has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH.TFA involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH: (without TFA)

    H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH.AcOH: (acetate salt)

Uniqueness

The presence of trifluoroacetic acid (TFA) in H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH.TFA can influence its solubility, stability, and overall bioactivity. This makes it distinct from other similar peptides that do not contain TFA.

Properties

Molecular Formula

C102H166F3N25O30S2

Molecular Weight

2343.7 g/mol

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C100H165N25O28S2.C2HF3O2/c1-13-53(6)77(95(149)108-49-76(134)135)120-93(147)72(51-127)119-89(143)68(45-52(4)5)115-84(138)64(29-23-41-107-100(105)106)111-91(145)70(48-74(104)131)116-90(144)69(47-58-25-17-16-18-26-58)117-94(148)73-30-24-42-125(73)99(153)79(55(8)15-3)122-96(150)78(54(7)14-2)121-87(141)63(28-20-22-40-102)110-86(140)67(38-44-155-12)114-97(151)80(56(9)128)124-98(152)81(57(10)129)123-88(142)65(35-36-75(132)133)112-83(137)62(27-19-21-39-101)109-85(139)66(37-43-154-11)113-92(146)71(50-126)118-82(136)61(103)46-59-31-33-60(130)34-32-59;3-2(4,5)1(6)7/h16-18,25-26,31-34,52-57,61-73,77-81,126-130H,13-15,19-24,27-30,35-51,101-103H2,1-12H3,(H2,104,131)(H,108,149)(H,109,139)(H,110,140)(H,111,145)(H,112,137)(H,113,146)(H,114,151)(H,115,138)(H,116,144)(H,117,148)(H,118,136)(H,119,143)(H,120,147)(H,121,141)(H,122,150)(H,123,142)(H,124,152)(H,132,133)(H,134,135)(H4,105,106,107);(H,6,7)/t53-,54-,55-,56+,57+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-,80-,81-;/m0./s1

InChI Key

ZUUMVBJBVRYSBZ-LNMZZIPXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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